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Compound of Interest

Compound Name: 2,3,5-Trimethyloctane

Cat. No.: B14559771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum fragmentation

pattern of 2,3,5-trimethyloctane. Due to the absence of a publicly available experimental

mass spectrum for this specific compound, this guide is based on the well-established

principles of electron ionization (EI) mass spectrometry of branched alkanes. The information

herein serves as a predictive framework for the identification and structural elucidation of 2,3,5-
trimethyloctane in complex mixtures.

Predicted Mass Spectrum Fragmentation Pattern
Electron ionization of 2,3,5-trimethyloctane (C11H24, molecular weight: 156.31 g/mol ) is

anticipated to induce fragmentation primarily at the points of branching to form the most stable

carbocations. The molecular ion peak (M+) at m/z 156 is expected to be of very low abundance

or entirely absent, a characteristic feature of highly branched alkanes.[1][2][3] The

fragmentation process is dominated by the cleavage of C-C bonds adjacent to the tertiary and

secondary carbons, leading to the loss of various alkyl radicals.

The structure of 2,3,5-trimethyloctane is as follows:

The most probable fragmentation pathways involve the formation of stable secondary and

tertiary carbocations. The loss of the largest alkyl group at a branching point is generally

favored.[3]
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Primary Fragmentation Pathways and Key Ions
The primary fragmentation of the 2,3,5-trimethyloctane molecular ion is predicted to occur at

the C2-C3, C3-C4, C4-C5, and C5-C6 bonds. Cleavage at these positions will generate a

series of carbocations that will be detected by the mass spectrometer. The relative abundance

of these fragment ions is dependent on the stability of the resulting carbocation and the neutral

radical lost.

Quantitative Data Summary
The following table summarizes the predicted major fragment ions for 2,3,5-trimethyloctane,

their corresponding m/z values, the neutral loss, and their expected relative abundance based

on carbocation stability.

m/z Ion Formula Neutral Loss
Proposed
Fragment
Structure

Predicted
Relative
Abundance

141 C10H21+ •CH3 [M - CH3]+ Low

127 C9H19+ •C2H5 [M - CH2CH3]+ Medium

113 C8H17+ •C3H7
[M -

CH2CH2CH3]+
High

99 C7H15+ •C4H9

[M -

CH(CH3)CH2CH

3]+

Medium

85 C6H13+ •C5H11
Cleavage at C5-

C6
High

71 C5H11+ •C6H13
Cleavage at C4-

C5
High

57 C4H9+ •C7H15
Cleavage at C3-

C4

High (likely base

peak)

43 C3H7+ •C8H17
Cleavage at C2-

C3
High
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Experimental Protocol for GC-MS Analysis
The following is a representative experimental protocol for the analysis of branched alkanes

like 2,3,5-trimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation

Dissolve the sample containing 2,3,5-trimethyloctane in a volatile organic solvent such as

hexane or dichloromethane to a final concentration of approximately 100 µg/mL.

If necessary, filter the sample through a 0.2 µm syringe filter to remove any particulate

matter.

3.2. Gas Chromatography (GC) Conditions

GC System: Agilent 7890B GC or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary

column.

Injector Temperature: 250 °C.

Injection Mode: Splitless (or split, depending on concentration).

Injection Volume: 1 µL.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Final hold: 5 minutes at 280 °C.

3.3. Mass Spectrometry (MS) Conditions

MS System: Agilent 5977A MSD or equivalent.
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Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.[4]

Source Temperature: 230 °C.[4]

Quadrupole Temperature: 150 °C.

Mass Range: m/z 35-400.

Scan Speed: 2 scans/second.

Transfer Line Temperature: 280 °C.

3.4. Data Analysis

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding

to 2,3,5-trimethyloctane.

Identify the molecular ion (if present) and the major fragment ions.

Compare the obtained mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass

Spectral Library) for confirmation, if a spectrum for 2,3,5-trimethyloctane is available. In the

absence of a reference spectrum, the predicted fragmentation pattern in this guide can be

used for tentative identification.

Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways of 2,3,5-
trimethyloctane.
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Major Fragment Ions
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(M+, m/z 156)

m/z 113
(C8H17+)

- C3H7

m/z 85
(C6H13+)- C5H11

m/z 71
(C5H11+)

- C6H13

m/z 57
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Caption: Predicted major fragmentation pathways of 2,3,5-trimethyloctane.
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Cleavage Points and Resulting Cations

Observed Fragments (m/z)

Molecular Ion (m/z 156)

Cleavage at C2-C3 Cleavage at C3-C4 Cleavage at C4-C5 Cleavage at C5-C6

43 57 71 85
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Caption: Logical workflow of 2,3,5-trimethyloctane fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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